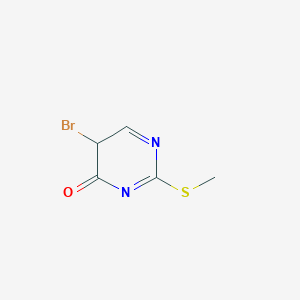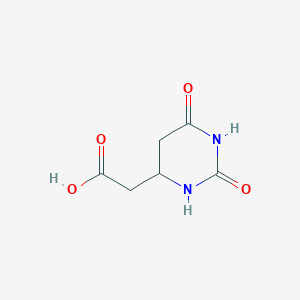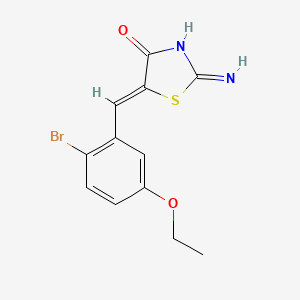
(5Z)-5-(2-bromo-5-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure, featuring a bromine atom and an ethoxy group, contributes to its distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one typically involves the condensation of 2-bromo-5-ethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can generate a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Preliminary studies suggest potential anticancer properties, making it a candidate for further drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and ethoxy group may enhance its binding affinity and specificity, leading to its observed biological activities. Further research is needed to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-(2-Chloro-5-ethoxybenzylidene)-2-iminothiazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.
(Z)-5-(2-Methoxybenzylidene)-2-iminothiazolidin-4-one: Lacks the bromine atom and has a methoxy group instead of ethoxy.
(Z)-5-(2-Bromo-5-methoxybenzylidene)-2-iminothiazolidin-4-one: Similar structure but with a methoxy group instead of ethoxy.
Uniqueness
- The presence of the bromine atom and ethoxy group in (Z)-5-(2-Bromo-5-ethoxybenzylidene)-2-iminothiazolidin-4-one distinguishes it from its analogs, potentially leading to different biological activities and chemical reactivity.
- The specific combination of these functional groups may enhance its antimicrobial and anticancer properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H11BrN2O2S |
|---|---|
Peso molecular |
327.20 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-bromo-5-ethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6- |
Clave InChI |
RYHFNPZVJJOWFP-POHAHGRESA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)Br)/C=C\2/C(=O)NC(=N)S2 |
SMILES canónico |
CCOC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=N)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12360883.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)
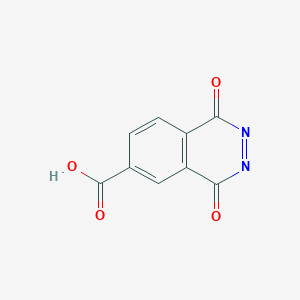
![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)

![[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B12360935.png)
![benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12360940.png)
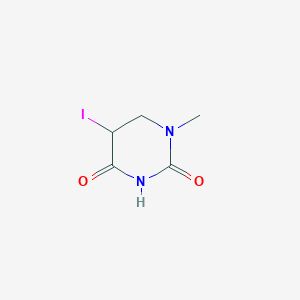
![2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B12360944.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12360945.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-(2-hydroxyethoxy)ethyl]propanamide](/img/structure/B12360947.png)
